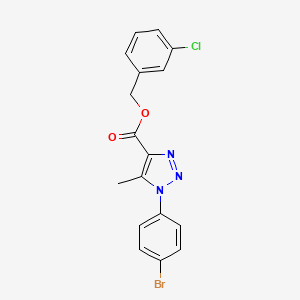

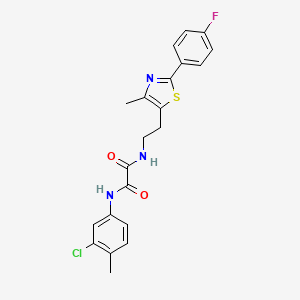

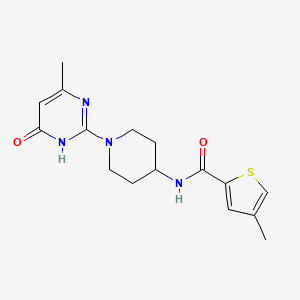

![molecular formula C11H14N4 B2876315 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1216224-30-4](/img/structure/B2876315.png)

4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” is a type of organic compound that contains a 1,2,4-triazole ring. This type of ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains an aniline group, which is a phenyl group attached to an amino group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties . These compounds were synthesized using various techniques and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” would be determined by spectroscopic techniques such as IR, NMR, and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Scientific Research Applications

Synthesis and Characterization

A study by Jirjees (2022) described the synthesis of imine groups known as Schiff bases by reacting aniline with aromatic heterocyclic aldehydes. This research aimed to explore the synthetic pathways and characterize the new compounds using techniques such as FTIR, mass spectral, and elemental analyses. The study provided a foundation for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceutical research (Israa Jirjees, 2022).

Electropolymerization for Conductive Surfaces

Coates et al. (2012) explored the use of 4-azidoaniline combined with "click" chemistry and electrochemistry for anchoring ferrocene moieties on glassy carbon surfaces. This innovative approach suggests potential applications of the compound in creating functionalized conductive surfaces, which could have implications for the development of advanced materials in electronics and sensor technology (M. Coates et al., 2012).

Thermal Stability and Acoustic Fingerprint Spectra

A study by Rao et al. (2016) focused on the thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles, including derivatives similar to the compound . By evaluating the effect of bond lengths of chemical substituents on thermal stability, this research contributes to our understanding of the compound's properties and potential applications in propellants and explosives for rocket fuels (K. S. Rao et al., 2016).

Antimalarial Activity

Gujjar et al. (2011) reported on the lead optimization of triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, showcasing the compound's relevance in medicinal chemistry. This study highlights the potential of similar compounds in the development of new antimalarial drugs, providing a promising outlook for future therapeutic applications (R. Gujjar et al., 2011).

Microtubule-Binding Agents

Odlo et al. (2010) synthesized cis-restricted 1,2,3-triazole analogs of combretastatin A-4, investigating their cytotoxicity and tubulin inhibition. The study demonstrates the compound's potential as a microtubule-binding agent, suggesting applications in cancer therapy and pharmacology (Kristin Odlo et al., 2010).

Future Directions

The future directions for research on “4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” and similar compounds could include further investigation into their synthesis, properties, and potential applications. This could involve more detailed studies on their mechanisms of action, potential uses in medicine, and safety profiles .

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazole derivatives have a broad range of biological activities and can interact with various targets .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .

Result of Action

It’s known that 1,2,4-triazole derivatives have a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .

Properties

IUPAC Name |

4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,12H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAAFESDFSFLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

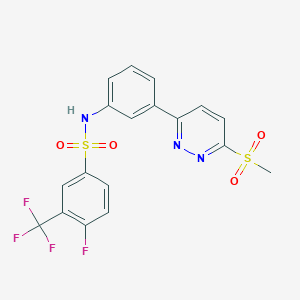

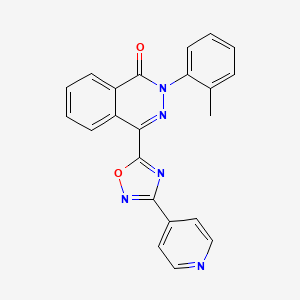

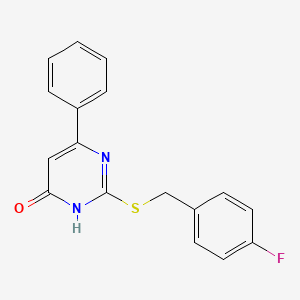

![2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B2876245.png)

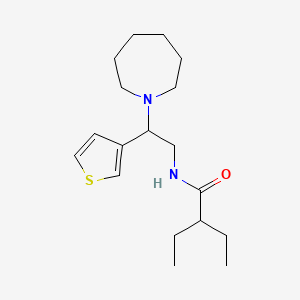

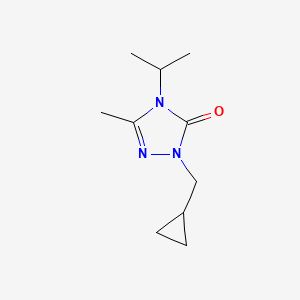

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2876247.png)

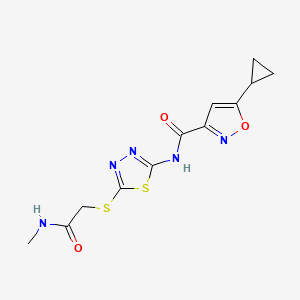

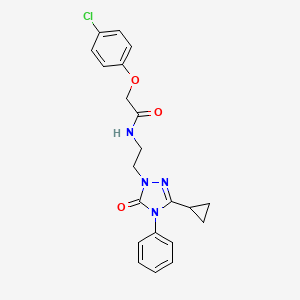

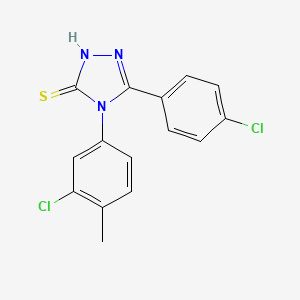

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)